

Application Notes and Protocols for Studying Cardiac Hypertrophy with (S)-C33

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Compound of Interest

Compound Name: (S)-C33

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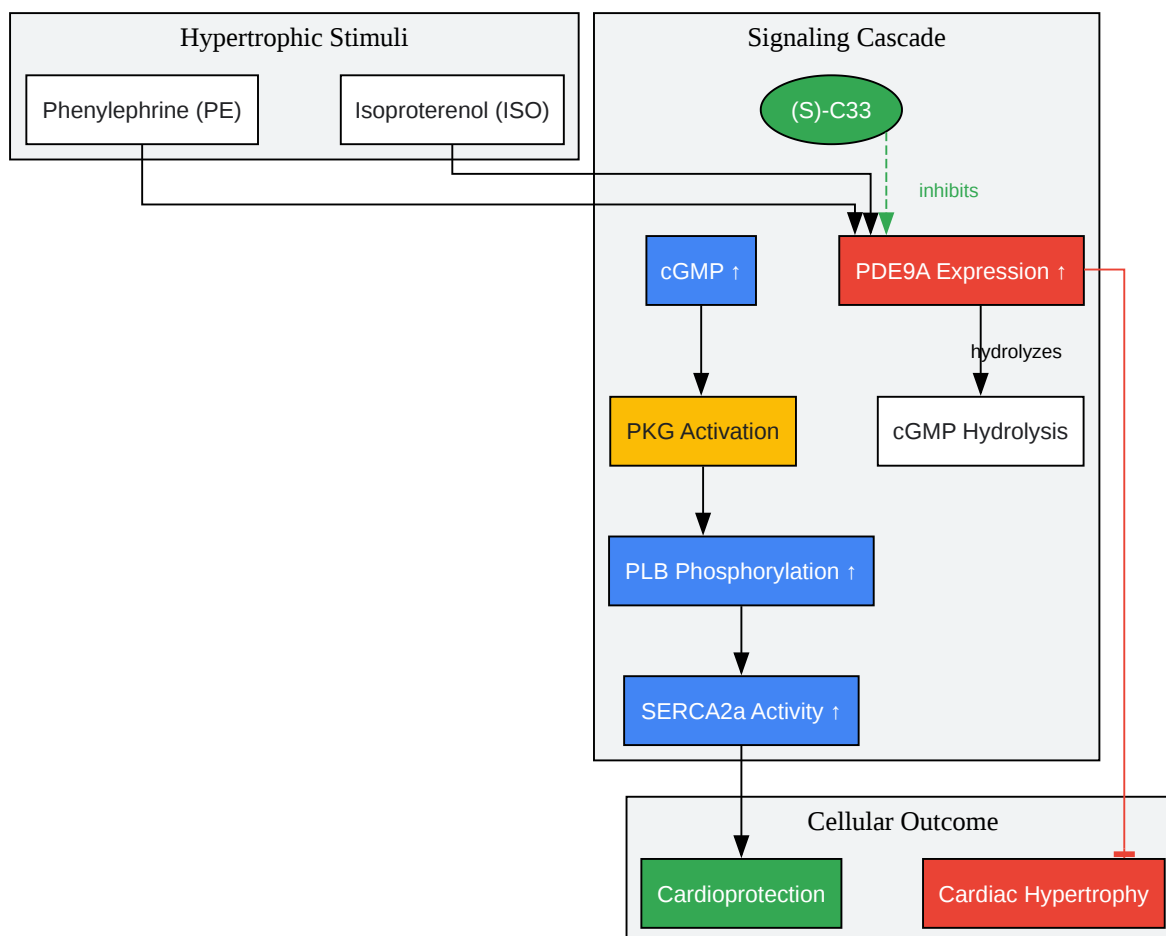
Introduction

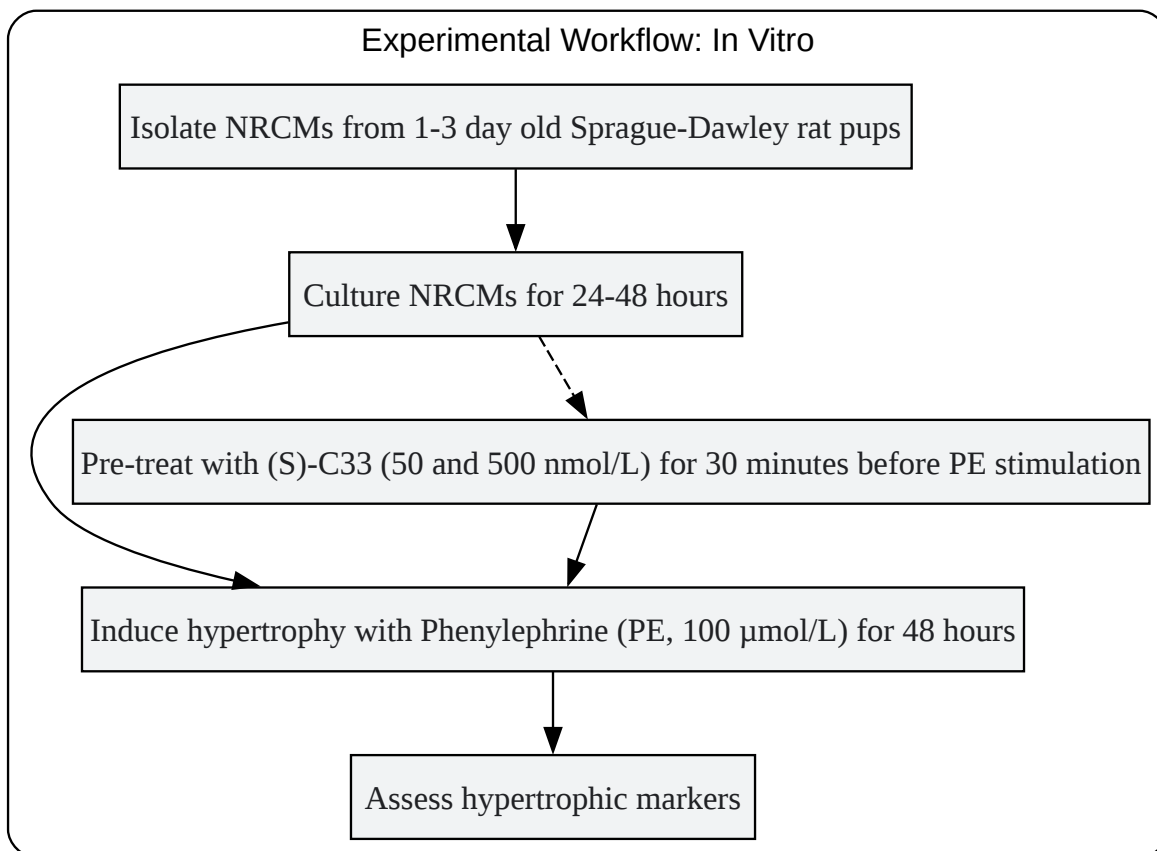
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. The study of molecular pathways governing this process is crucial for the development of novel therapeutics. **(S)-C33** is a novel and selective inhibitor of phosphodiesterase-9A (PDE9A), an enzyme that is upregulated during cardiac hypertrophy and heart failure.^{[1][2]} By inhibiting PDE9A, **(S)-C33** protects against cardiac hypertrophy by augmenting cyclic guanosine monophosphate (cGMP) signaling.^{[1][2][3]} These application notes provide a detailed protocol for utilizing **(S)-C33** to study cardiac hypertrophy in both in vitro and in vivo models.

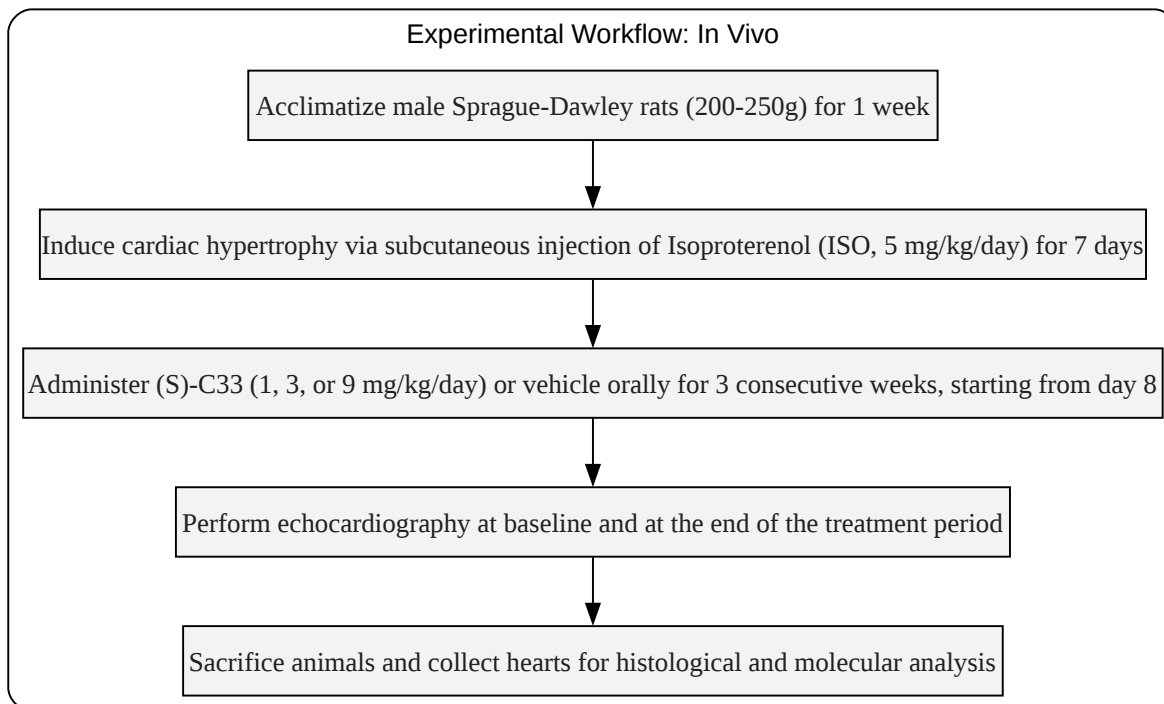
Mechanism of Action of (S)-C33 in Cardiac Hypertrophy

(S)-C33 exerts its cardioprotective effects by selectively inhibiting PDE9A. In the context of cardiac hypertrophy, neurohormonal stimuli like phenylephrine (PE) and isoproterenol (ISO) lead to an increase in PDE9A expression.^{[1][2]} PDE9A specifically hydrolyzes cGMP, a key second messenger in the heart. The inhibition of PDE9A by **(S)-C33** leads to an elevation of intracellular cGMP levels.^[3] This increase in cGMP activates protein kinase G (PKG), which in turn phosphorylates downstream targets, including phospholamban (PLB).^[3] Phosphorylation of PLB relieves its inhibitory effect on the sarco/endoplasmic reticulum Ca²⁺-ATPase

(SERCA2a), leading to enhanced calcium reuptake into the sarcoplasmic reticulum and improved cardiac relaxation.^{[1][3]}







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References

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- 2. C33(S), a novel PDE9A inhibitor, protects against rat cardiac hypertrophy through upregulating cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]
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